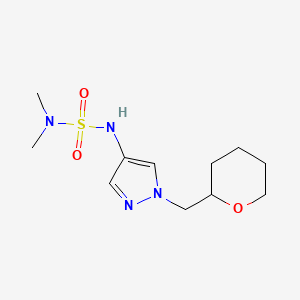

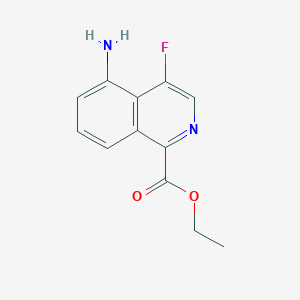

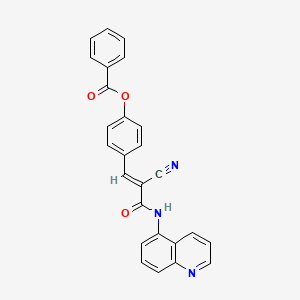

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration . Another example is the synthesis of benzoxazole derivatives, which involves reactions with amines and triethylamine .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Successive Michael Reactions : Chromones, including compounds structurally related to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, undergo successive Michael reactions with dimethyl acetonedicarboxylate, leading to the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates. This demonstrates their utility in creating complex organic molecules through one-pot synthesis processes (Terzidis et al., 2008).

Crystal Structure Analysis

- Structural Determination : Studies have focused on determining the crystal structures of compounds similar to this compound. For example, the structure of flavone hymenoxin was elucidated, providing insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the physical and chemical properties of these compounds (Watson et al., 1991).

Material Science and Electrochemistry

- Electrochemical and Optical Properties : Research into novel terthienyl-based monomers related to chromenes has explored their electrochemical and optical properties, demonstrating their potential as materials for multicolored electrochromic devices. Such studies indicate the broad applicability of chromene derivatives in creating advanced materials with specific electronic and optoelectronic behaviors (Yigit et al., 2014).

Advanced Organic Chemistry and Heterocyclic Synthesis

- Heterocyclic System Preparation : The use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones showcases the versatility of chromene derivatives in synthesizing complex organic structures, which have potential applications in medicinal chemistry and drug design (Selič et al., 1997).

Photopolymerization and Material Development

- Nitroxide-Mediated Photopolymerization : Exploration into alkoxyamines bearing chromophore groups linked to the aminoxyl function, derived from chromene structures, has opened new avenues for photoinitiated polymerization processes. This research suggests the applicability of chromene derivatives in developing new polymeric materials through controlled polymerization techniques (Guillaneuf et al., 2010).

Orientations Futures

The future directions for research on “3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety. This could lead to a better understanding of the compound and its potential applications .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with various targets, such as copper .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as free radical reactions .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

Related compounds have been shown to exhibit various pharmacokinetic properties .

Result of Action

Related compounds have been shown to exhibit various effects .

Action Environment

Related compounds have been shown to be influenced by various environmental factors .

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-15-23(17-9-12-20(28-2)22(13-17)29-3)24(26)19-11-10-18(14-21(19)30-15)31-25(27)16-7-5-4-6-8-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPQSEXRCBWYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2581310.png)

![4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)

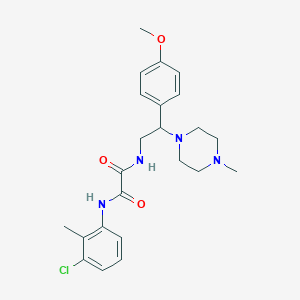

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)

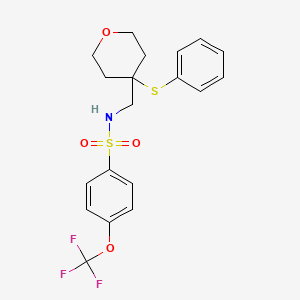

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581327.png)